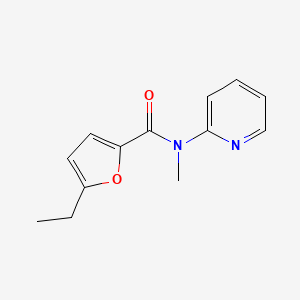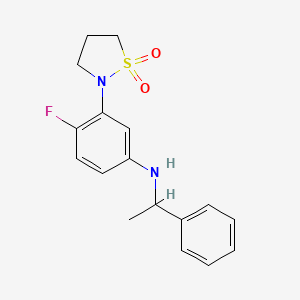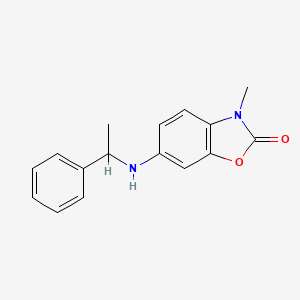![molecular formula C11H18N2OS B7593824 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine, also known as EMT, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EMT is a thiazole-containing compound that has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine in lab experiments is that it is a small molecule compound, which makes it easier to synthesize and study. This compound has also been shown to have low toxicity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of future directions for the study of 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to study the potential use of this compound in combination with other anti-cancer drugs, which may enhance its anti-cancer properties. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be further explored.
Conclusion:
In conclusion, this compound is a promising small molecule compound that has been extensively studied for its potential anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has a number of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and antioxidant properties. While there are limitations to using this compound in lab experiments, its low toxicity and promising therapeutic potential make it a promising candidate for the development of new cancer therapies.
Métodos De Síntesis
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-aminothiazole with ethyl bromoacetate, followed by the condensation reaction of the resulting compound with formaldehyde to form 4-(2-bromoethyl)-5-methylthiazole. The final step involves the reaction of 4-(2-bromoethyl)-5-methylthiazole with morpholine to form this compound.
Aplicaciones Científicas De Investigación
4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-10-9(2)15-11(12-10)8-13-4-6-14-7-5-13/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAEQCXAXRWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)


![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)
![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)


![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)



![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)